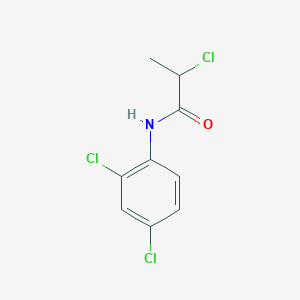

2-chloro-N-(2,4-dichlorophenyl)propanamide

Übersicht

Beschreibung

2-chloro-N-(2,4-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 g/mol . It is characterized by the presence of a chloro group and a dichlorophenyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dichlorophenyl)propanamide typically involves the reaction of 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with different functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.

Hydrolysis: Formation of 2,4-dichloroaniline and the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C9H8Cl3N

Molecular Weight : 252.5 g/mol

IUPAC Name : 2-chloro-N-(2,4-dichlorophenyl)propanamide

The compound features a propanamide backbone with chlorine substituents on the phenyl ring, which contribute to its reactivity and biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in nucleotide synthesis pathways, making it a candidate for treating diseases caused by protozoan parasites such as Cryptosporidium parvum.

- Mechanism of Action : The compound interacts with enzyme active sites or allosteric sites, modulating their activity. This interaction is crucial for its potential therapeutic applications against various pathogens .

Agricultural Applications

The compound has also been evaluated for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth processes, making it a candidate for use in herbicides.

- Herbicidal Activity : Studies indicate that derivatives of this compound exhibit selective herbicidal activity against certain weed species, providing a basis for developing effective agricultural chemicals .

Enzyme Inhibition Studies

Research has demonstrated that this compound selectively inhibits inosine 5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in various pathogens.

- IC50 Values : The compound exhibits an IC50 value in the low nanomolar range against IMPDH, indicating strong inhibitory potential compared to other related compounds .

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | IMPDH | 0.5 | High selectivity over human IMPDH |

| Other derivatives | Various enzymes | >500 | Less potent compared to dichlorophenyl derivative |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

- Broad-Spectrum Activity : This suggests that the compound could be developed into an antimicrobial agent with applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that the position and nature of substituents on the phenyl ring significantly influence biological activity.

- Chlorine Substituents : The presence of chlorine atoms enhances binding affinity and inhibitory potency against target enzymes. Comparative analyses reveal that variations in halogen placement can either enhance or diminish biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(2,4-dichlorophenyl)acetamide

- 2-chloro-N-(2,4-dichlorophenyl)butanamide

- 2-chloro-N-(2,4-dichlorophenyl)pentanamide

Uniqueness

2-chloro-N-(2,4-dichlorophenyl)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloro and dichlorophenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .

Biologische Aktivität

2-Chloro-N-(2,4-dichlorophenyl)propanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, studies on its efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 280.58 g/mol. Its structure features a chloro group and a propanamide functional group, which contribute to its reactivity and biological activity. The presence of multiple chlorine atoms enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various metabolic pathways and cellular functions. This mechanism is crucial in understanding its potential therapeutic applications, particularly in enzyme inhibition related to disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including Pseudomonas aeruginosa, where it was shown to inhibit Type III secretion system (T3SS) activity. This inhibition prevents the translocation of virulence factors into host cells, thereby reducing cytotoxicity .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies have indicated that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. Its structural characteristics suggest that it could act as a lead compound for drug development targeting specific cancer types.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the secretion assay in Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent. The results indicated that modifications to the compound's structure could enhance its potency against bacterial targets .

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits biological activity, it also presents risks associated with chronic exposure. Research highlighted the genotoxicity and potential carcinogenic effects observed in animal models, necessitating careful evaluation before therapeutic applications .

Data Tables

Eigenschaften

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIZZOYREZKCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037477 | |

| Record name | 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-94-1 | |

| Record name | 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.